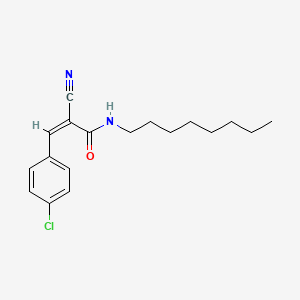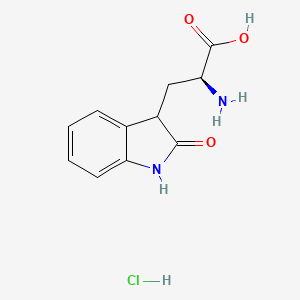
2-Chloro-5-ethoxy-4-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-5-ethoxy-4-hydroxybenzaldehyde” is an organic compound . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular formula of “2-Chloro-5-ethoxy-4-hydroxybenzaldehyde” is C7H5ClO2 . The molecular weight is 156.566 Da .Applications De Recherche Scientifique
Catalytic Reactions
2-Hydroxybenzaldehydes, a category that includes 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde, can efficiently react with various alkynes, alkenes, or allenes in the presence of a rhodium-based catalyst system. This reaction, facilitated by cleavage of the aldehyde C-H bond, yields 2-alkenoylphenols with good to excellent yields. The regioselectivity of this reaction is influenced by the substituents of the acetylene, demonstrating the versatility of these aldehydes in organic synthesis (Kokubo et al., 1999).
Thermophysical Properties
The thermophysical properties of solid aldehydes, including 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde, have been studied using differential scanning calorimetry (DSC). This research provides valuable data on temperatures, enthalpies, entropies of fusion, and heat capacities as a function of temperature, contributing to our understanding of the physical characteristics of these compounds (Temprado et al., 2008).
Chromatographic Analysis
Chlorinated 4-hydroxybenzaldehydes, including the 2-Chloro-5-ethoxy-4-hydroxy variant, have been separated using gas-liquid chromatography. This study used a non-polar SE-30 capillary column under various conditions, providing insights into the retention behavior and separation efficiency of these compounds (Korhonen & Knuutinen, 1984).
Solid Phase Organic Synthesis
Benzaldehyde derivatives, including 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde, have been explored as linkers for solid phase organic synthesis. These compounds, when attached to resins, can undergo reductive amination, leading to the formation of secondary amines. This process demonstrates the potential of such aldehydes in facilitating diverse organic reactions (Swayze, 1997).
Synthesis of Iminocoumarins
The Knoevenagel reaction between 2-hydroxybenzaldehydes and active methylene compounds leads to the production of iminocoumarins, highlighting the reactivity and potential applications of these aldehydes in synthesizing complex organic structures (Volmajer et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-5-ethoxy-4-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-5,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPMZRRXHMAKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2834875.png)




![4-(4-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834884.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2834887.png)
![4-[4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2834889.png)
![(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2834890.png)



